![molecular formula C40H49N4O8P B13728565 5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)thymidine is a phosphoramidite monomer used in the synthesis of DNA and RNA oligonucleotides. This compound is particularly valuable in the field of molecular biology and biochemistry for its role in the automated synthesis of oligonucleotides, which are essential for various genetic and diagnostic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)thymidine involves multiple steps. The key steps include:
Protection of the 3’-hydroxyl group: The 3’-hydroxyl group of thymidine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Phosphitylation: The protected thymidine is then reacted with diisopropylamino cyanoethoxy phosphine in the presence of a catalyst like tetrazole to form the phosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of thymidine are protected using DMT-Cl.
Phosphitylation in reactors: The protected thymidine is then phosphitylated in industrial reactors, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The cyanoethoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Phosphate derivatives: Formed through oxidation.
Substituted phosphoramidites: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
5’-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)thymidine is widely used in:
Chemistry: For the synthesis of modified oligonucleotides.
Biology: In the study of gene expression and regulation.
Medicine: In the development of antisense therapies and diagnostic tools.
Mécanisme D'action
The compound acts as a building block in the synthesis of oligonucleotides. The phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate, completing the addition of a nucleotide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Uniqueness
The unique combination of the 4,4’-dimethoxytrityl and diisopropylamino cyanoethoxy phosphinyl groups provides enhanced stability and reactivity, making it particularly suitable for automated oligonucleotide synthesis .
Propriétés
Formule moléculaire |
C40H49N4O8P |
|---|---|
Poids moléculaire |
744.8 g/mol |
Nom IUPAC |
3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(49-23-11-22-41)50-26-36-35(24-37(51-36)43-25-29(5)38(45)42-39(43)46)52-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1 |
Clé InChI |
PYRVCWBKTIQJDJ-CEXSRUIHSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


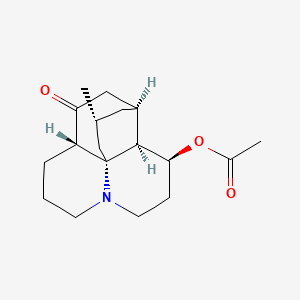
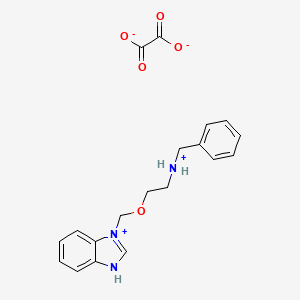
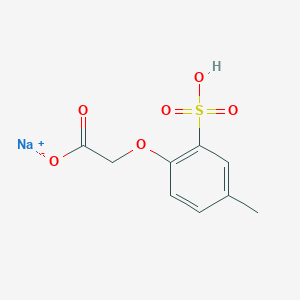
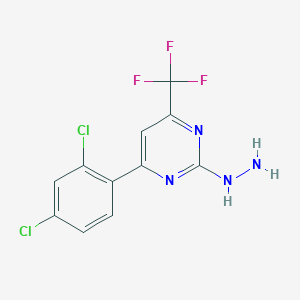

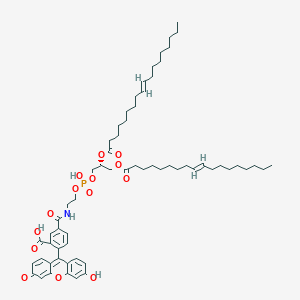
![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)

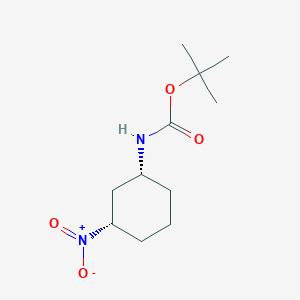
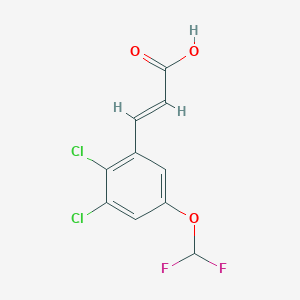
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)

![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
